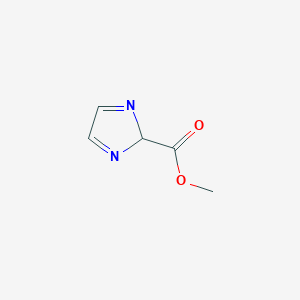

methyl 2H-imidazole-2-carboxylate

Description

BenchChem offers high-quality methyl 2H-imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2H-imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

methyl 2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-4H,1H3 |

InChI Key |

FNIUBKBSUNGXHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1N=CC=N1 |

Origin of Product |

United States |

Carboxylation Using Methyl Chloroformate:a Prevalent Method Involves the Reaction of an Imidazole, Such As 1 Methylimidazole, with Methyl Chloroformate in a Suitable Solvent Like Acetonitrile, Often in the Presence of a Base Like Triethylamine.google.comthe Mechanism Proceeds As Follows:

Step 1: N-Acylation: The more nucleophilic nitrogen of the imidazole (B134444) ring attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and the formation of a 1-(methoxycarbonyl)imidazolium intermediate.

Step 2: Deprotonation: The base (e.g., triethylamine) abstracts the acidic proton from the C2 position of the imidazolium (B1220033) ring, creating a transient ylide or N-heterocyclic carbene (NHC)-like species.

Step 3: Rearrangement and Tautomerization: The methoxycarbonyl group migrates from the nitrogen to the C2 carbon. This is followed by tautomerization to yield the stable methyl 1-methyl-1H-imidazole-2-carboxylate. For the parent methyl 1H-imidazole-2-carboxylate, the final step re-establishes the N-H bond.

Esterification of Imidazole 2 Carboxylic Acid:this Two Step Approach First Generates the Carboxylic Acid, Which is then Esterified.

Step 1: Oxidation of Imidazole-2-carboxaldehyde: Imidazole-2-carboxaldehyde can be oxidized to 1H-imidazole-2-carboxylic acid using an oxidizing agent like hydrogen peroxide in an aqueous solution. chemicalbook.com The reaction is typically slow, proceeding over several days at room temperature to prevent decarboxylation, which can occur at higher temperatures. chemicalbook.com

Step 2: Fischer Esterification: The resulting 1H-imidazole-2-carboxylic acid is then subjected to classical Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.

Mechanism Via N Heterocyclic Carbene Nhc and Dimethyl Carbonate Dmc :computational Studies on the Reaction of 1 Methylimidazole with Dimethyl Carbonate Dmc Provide Insight into a Base Free Pathway That Forms an Nhc Co₂ Adduct, a Close Relative of the Target Carboxylate.acs.org

Investigation of Catalytic Cycles, Intermediates, and Transition States

Mechanistic investigations, particularly through computational methods like Density Functional Theory (DFT), have illuminated the intermediates and transition states involved in these syntheses.

Key Intermediates and Transition States in the DMC Pathway

| Step | Description | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| 1 | Sₙ2 Methyl Transfer | Transition state for methyl transfer from DMC to imidazole | ~35 |

| 2 | Proton Transfer | Imidazolium/carboxylate ion pair | ~10 |

Data derived from computational studies on a related imidazole system. acs.org

For base-catalyzed reactions, such as the intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones, computational studies suggest the reaction begins with the abstraction of the most acidic proton by the base. acs.org Similarly, in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, the proposed mechanism involves the activation of ethyl isocyanoacetate under basic conditions to generate a key anionic intermediate that initiates the cyclization. nih.gov

Kinetics and Thermodynamics of Formation and Transformation Reactions

The kinetics of reactions involving imidazoles can be complex. For the reaction of imidazole with substituted phenyl N-methylpyridinium-4-carboxylate esters, the rate law is found to be: kₒᵦₛ - kₑₐ꜀ₖ₉ᵣₒᵤₙₐ = k₂[Im] + k₃[Im]². rsc.org This indicates two parallel pathways for the reaction, one first-order and one second-order with respect to the imidazole concentration. The second-order term suggests a catalytic role for a second imidazole molecule, possibly in the proton transfer step during the breakdown of a tetrahedral intermediate. rsc.org

In the catalytic hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640), a consecutive reaction occurs with 1H-imidazole-2-methanol as an intermediate. The activation energies for these two hydrogenation steps were determined to be 11.4 and 13.6 kcal/mol, respectively, based on a Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model. rsc.org

Protonation Equilibria and Acidity/Basicity Studies (pKa Determination)

The pKa value is a critical parameter that governs the charge state of the imidazole ring at a given pH. While specific experimental pKa data for methyl 2H-imidazole-2-carboxylate is not prominently available, the acidity and basicity can be inferred from related structures. The imidazole ring contains two nitrogen atoms: a pyridine-like nitrogen that is basic and a pyrrole-like nitrogen that is weakly acidic.

The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0. However, the presence of an electron-withdrawing methyl carboxylate group at the C2 position is expected to significantly decrease the basicity of the pyridine-like nitrogen, resulting in a lower pKa. Computational studies on related imidazole complexes have shown that substituents can shift the pKa by several units. rsc.orgresearchgate.net For instance, the presence of a phenol (B47542) group can influence the pKa of an adjacent benzimidazole (B57391) ring. unil.ch

Various methods are employed to determine the pKa of imidazole derivatives, including capillary electrophoresis, UV spectroscopy, and ¹H NMR spectroscopy, often complemented by computational calculations. nih.govnih.gov

pKa Values of Related Imidazole Compounds

| Compound | Method | pKa Value | Reference |

|---|---|---|---|

| Imidazole | - | ~7.0 | Standard Value |

| Hoechst 33258 (benzimidazole derivative) | Spectrophotometric Titration | 5.24 and 7.82 | unil.ch |

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent can profoundly impact reaction rates and mechanisms, particularly for reactions that involve charged intermediates or transition states. wikipedia.org

Polarity Effects: In the synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate from methyl chloroformate, a polar aprotic solvent like acetonitrile (B52724) is commonly used. google.com According to the Hughes-Ingold rules, such a solvent is effective at stabilizing the charged imidazolium intermediate formed during the reaction, thereby accelerating the rate. A change in solvent polarity is expected to have a significant effect on reactions where a charge is developed in the activated complex. wikipedia.org

Equilibrium Effects: In the case of Fischer esterification, the solvent (methanol) is also a reactant. The reaction is an equilibrium process, and the removal of the water by-product is necessary to drive the reaction to completion. The choice of reaction conditions, including the possibility of using a co-solvent and a dehydrating agent, is critical for achieving high yields.

Specific Solvation: Solvents can also participate directly in the reaction mechanism through specific interactions like hydrogen bonding. In reactions involving proton transfer, protic solvents can facilitate the process by stabilizing charged intermediates through hydrogen bonds. The imidazolysis of certain esters, for example, shows a deuterium (B1214612) oxide solvent isotope effect, indicating that proton transfer is involved in the rate-limiting step. rsc.org

Stereoselectivity is not a primary concern for the synthesis of the achiral methyl 2H-imidazole-2-carboxylate itself, but in the synthesis of chiral derivatives, solvent choice can be critical in influencing the diastereomeric or enantiomeric outcome by differentially solvating diastereomeric transition states.

Computational and Theoretical Studies

Quantum Chemical Investigations of Methyl 2H-imidazole-2-carboxylate

Quantum chemical investigations are fundamental to predicting the physicochemical properties of molecules from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations for a molecule like methyl 2H-imidazole-2-carboxylate would typically be performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately describe the electron density and, from it, derive the ground-state energy, electron distribution, and optimized geometry. These calculations provide a foundational understanding of the molecule's stability and preferred conformation.

To understand how methyl 2H-imidazole-2-carboxylate interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. By simulating the response of the molecule to a time-dependent electromagnetic field, TD-DFT can predict electronic absorption spectra, including the energies of electronic transitions (λmax) and their corresponding oscillator strengths. These theoretical spectra are invaluable for interpreting experimental UV-Vis spectroscopic data and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of heterocyclic and carbonyl-containing compounds.

Molecular Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For methyl 2H-imidazole-2-carboxylate, this involves minimizing the energy of the system with respect to all atomic coordinates. The process yields key structural parameters.

Conformational analysis is also crucial, particularly concerning the rotation around the C-C single bond connecting the imidazole (B134444) ring and the carboxylate group. By calculating the energy at different dihedral angles, a potential energy surface can be mapped out to identify the most stable conformer(s) and the energy barriers between them.

Below is an illustrative data table of what optimized geometric parameters for a related, more stable isomer like methyl 1H-imidazole-4-carboxylate might look like, as specific data for the 2H-isomer is not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.38 Å |

| N1-C5 | 1.37 Å | |

| C5-C4 | 1.38 Å | |

| C4-N3 | 1.33 Å | |

| N3-C2 | 1.34 Å | |

| C4-C(O) | 1.48 Å | |

| C(O)-O | 1.21 Å | |

| C(O)-OCH3 | 1.35 Å | |

| Bond Angle | N1-C2-N3 | 110.5° |

| C2-N3-C4 | 107.0° | |

| N3-C4-C5 | 110.0° | |

| C4-C5-N1 | 107.5° | |

| C5-N1-C2 | 105.0° | |

| Dihedral Angle | N3-C4-C(O)-O | ~180° |

Note: These are representative values for a related imidazole carboxylate and are for illustrative purposes only.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For imidazole derivatives, the HOMO is typically a π-orbital delocalized over the ring, while the LUMO is a π* anti-bonding orbital. The presence of the electron-withdrawing carboxylate group is expected to lower the energies of both the HOMO and LUMO and affect the magnitude of the gap.

An illustrative table of FMO energies for a related imidazole derivative is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values and serve for illustration.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For methyl 2H-imidazole-2-carboxylate, the MEP map would be expected to show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, highlighting these as sites for potential hydrogen bonding or coordination with electrophiles. Conversely, the hydrogen atoms attached to the ring and the methyl group would exhibit positive potential. This analysis of charge distribution is fundamental to understanding intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters

NMR Chemical Shift Calculation (e.g., GIAO Method)

No published studies were found that specifically calculate the NMR chemical shifts for methyl 2H-imidazole-2-carboxylate using the GIAO method or any other computational approach.

Vibrational Frequency Analysis and IR Spectral Simulation

There are no available research articles detailing the vibrational frequency analysis or simulated IR spectrum of methyl 2H-imidazole-2-carboxylate.

UV-Vis Absorption Profile Prediction and Electronic Transition Assignments

Specific theoretical predictions of the UV-Vis absorption profile and electronic transition assignments for methyl 2H-imidazole-2-carboxylate are not present in the current body of scientific literature.

Tautomeric Stability and Interconversion Dynamics

No studies specifically investigating the tautomeric stability and the dynamics of interconversion for the different tautomers of methyl 2H-imidazole-2-carboxylate could be located.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

There is no available research that includes a Hirshfeld surface analysis or any other form of crystal packing analysis for methyl 2H-imidazole-2-carboxylate.

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Mechanisms for Methyl 2H-Imidazole-2-carboxylate Synthesis Pathways

The synthesis of methyl 2H-imidazole-2-carboxylate can be achieved through several mechanistic pathways. The most common methods involve the direct carboxylation of an imidazole (B134444) precursor or the esterification of a pre-formed imidazole-2-carboxylic acid.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Methyl 2H-Imidazole-2-carboxylate as a Synthetic Building Block

The unique electronic and structural features of the imidazole-2-carboxylate framework, which combines a reactive ester group with a versatile heterocyclic ring, make it an important building block in organic synthesis. The imidazole (B134444) ring itself is a five-membered aromatic system containing two nitrogen atoms, which can engage in hydrogen bonding and metal coordination.

Imidazole-2-carboxylate esters are widely utilized as intermediates in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. google.com The ester functionality can be readily transformed into other functional groups, while the imidazole core is a recognized pharmacophore found in many biologically active compounds.

Research has demonstrated the utility of related compounds, such as ethyl 1-methylimidazole-2-carboxylate, as a key raw material for producing oligopeptides that bind to the minor groove of DNA. google.com The synthesis of these precursors often involves the reaction of a corresponding imidazole with a chloroformate. google.com Furthermore, imidazole derivatives are integral to the development of drugs with a wide range of therapeutic properties, including anticancer and antimicrobial activities. nih.gov The structural resemblance of some imidazole-based compounds to natural products like combretastatin (B1194345) 4A has been exploited in the design of potent anticancer agents. nih.gov

Multi-component reactions (MCRs), which allow for the formation of complex products from three or more starting materials in a single step, represent a highly efficient strategy in synthetic chemistry. Imidazole and its derivatives have been employed as organocatalysts in MCRs to generate a diverse array of functionalized heterocyclic and carbocyclic molecules. rsc.org This approach provides rapid access to molecular complexity from simple, readily available precursors. rsc.org

Isocyanide-based MCRs, such as the Ugi reaction, have proven particularly effective for incorporating the imidazole carboxylate scaffold into larger, more complex structures. For instance, a four-component Ugi reaction involving an aniline, an aldehyde, an isocyanide, and indole-2-carboxylic acid can produce a complex adduct. rug.nl This intermediate can then undergo subsequent palladium-catalyzed C-H functionalization to yield structurally diverse indolo[3,2-c]quinolinones, demonstrating the power of sequential transformations in building complex heterocyclic systems. rug.nl The practicality of this method has been showcased through successful gram-scale synthesis. rug.nl

Role in Methodological Development for Heterocyclic Chemistry

The development of novel synthetic methods for creating functionalized imidazoles is an active area of research, driven by the importance of this heterocycle in medicinal and materials chemistry. researchgate.netnih.gov Scientists continuously seek more efficient, sustainable, and versatile routes to access these valuable compounds.

Methodological advancements include the use of microwave-assisted 1,5-electrocyclization to produce imidazole-4-carboxylates and the development of heterogeneous catalyst systems, such as FeCl3 on silica, for the solvent-free synthesis of multisubstituted imidazoles. researchgate.netrsc.org Another innovative approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which provides rapid and selective access to imidazol-2-ones under ambient conditions. acs.org Furthermore, the synthesis and application of NHC-carboxylate adducts (NHC-CO2) as N-heterocyclic carbene transfer agents have been explored. acs.org DFT calculations have been used to elucidate the reaction mechanism, which involves the initial methylation of an imidazole followed by proton transfer and nucleophilic attack of the resulting NHC on CO2. acs.org These examples highlight the ongoing efforts to refine and expand the synthetic toolkit for preparing a wide range of imidazole-based structures.

Design and Synthesis of Functional Materials Incorporating Imidazole Carboxylates

The unique properties of the imidazole carboxylate moiety, including its coordination capabilities and its role in extended π-conjugated systems, make it an excellent component for the design of advanced functional materials.

Imidazole derivatives are prominent in the field of optoelectronics, where they form the core of various functional materials. They have been successfully incorporated into fluorescent probes for the detection of ions and biomolecules, as well as into materials for organic light-emitting diodes (OLEDs). nih.govnih.govnih.gov

For example, a phenanthroimidazole derivative featuring a carboxylic acid N-hydroxysuccinimide ester has been synthesized for use as a fluorescent probe in medical imaging applications. nih.gov Similarly, other imidazole-based fluorescent sensors have been developed for the highly sensitive and selective detection of species like cyanide and mercury ions, with applications in bio-imaging within living cells. nih.govrsc.org

In the realm of materials science, new derivatives combining carbazole (B46965) and diphenyl imidazole units have been synthesized and investigated for use in OLEDs. nih.govmdpi.com These materials can function as both fluorescent emitters and host materials for phosphorescent dopants. Devices using these compounds have achieved deep-blue emission and high quantum efficiencies in green, red, and sky-blue phosphorescent OLEDs. nih.govmdpi.com

| Imidazole Derivative Type | Application | Key Finding/Property | Reference |

|---|---|---|---|

| Phenanthroimidazole Carboxylic Acid Ester | Fluorescent Probe | Synthesized for medical imaging applications. | nih.gov |

| Carbazole-Diphenyl Imidazole Hybrids | OLED Materials | Act as hosts for phosphorescent OLEDs, with green-emitting devices reaching 8.3% quantum efficiency. | nih.govmdpi.com |

| Multi-signaling Imidazole Receptors | Fluorescent Sensor | Achieved pico-molar detection of cyanide ions and was used for intracellular imaging. | nih.gov |

| Diphenyl-1H-imidazole Derivative | Fluorescent Sensor | Developed for the colorimetric and fluorimetric detection of Hg2+ ions in semi-aqueous solutions and E. coli cells. | rsc.org |

The ability of imidazole carboxylates to act as versatile ligands is a cornerstone of modern coordination chemistry and materials science. researchgate.net The imidazole ring offers a nitrogen donor site, while the carboxylate group provides oxygen donors, allowing for multiple coordination modes that can be used to construct complex architectures like metal-organic frameworks (MOFs). acs.orgrsc.orgmdpi.com The selection of these ligands is a key factor in determining the final structure and properties of the resulting MOFs. rsc.org

Researchers have synthesized a wide range of MOFs using imidazole-carboxylate ligands with various metal ions, such as Cd(II), Zn(II), Co(II), and Cu(II). acs.orgacs.org These materials exhibit diverse structures, from one-dimensional chains to complex three-dimensional interpenetrating networks. acs.org The properties of these MOFs are of significant interest; for instance, certain cadmium-based MOFs constructed from 4-(1H-imidazol-4-yl)benzoic acid show noteworthy luminescence and gas adsorption capabilities. acs.orgacs.org In other work, barium and cadmium MOFs built with 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid have demonstrated promising temperature- and humidity-dependent proton conductivity, reaching values on the order of 10⁻⁴ S·cm⁻¹ at 100 °C and 98% relative humidity. rsc.org This highlights the potential of imidazole carboxylate-based MOFs in applications such as proton-conducting materials for fuel cells. rsc.org

| Ligand | Metal Ion(s) | Resulting MOF Structure | Noted Property/Application | Reference |

|---|---|---|---|---|

| 4-(1H-imidazol-4-yl)benzoic acid (4-H₂IBA) | Cd(II), Zn(II), Co(II), Cu(II) | Diverse structures from 1D chains to 3D interpenetrating networks. | Luminescence and gas adsorption. | acs.orgacs.org |

| 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH₄IDC) | Ba(II), Cd(II) | Highly water-stable frameworks. | Proton conduction. | rsc.org |

| Imidazole-containing and Imidazole-carboxylate ligands | Zn(II), Cd(II) | Various frameworks depending on the specific ligand geometry and functionality. | Structural diversity. | rsc.org |

| Biphenyl core with imidazole and carboxylate groups | Zn(II) | 2D wave-like coordination polymer. | Structural characterization via X-ray and DFT. | bohrium.com |

Catalytic Applications (excluding biological enzymes)

While direct catalytic applications of methyl 2H-imidazole-2-carboxylate are not extensively documented in publicly available research, the catalytic activity of the isomeric methyl 1H-imidazole-2-carboxylate and other closely related imidazole derivatives has been a subject of investigation. These studies provide a strong basis for inferring the potential catalytic roles of methyl 2H-imidazole-2-carboxylate, primarily centered on its ability to act as a ligand for metal centers or as an organocatalyst. The imidazole core, with its distinct electronic properties and coordination sites, is a versatile scaffold for developing catalysts.

Homogeneous Catalysis

In the realm of homogeneous catalysis, imidazole derivatives, including esters like methyl 1H-imidazole-2-carboxylate, are primarily utilized as ligands for transition metal complexes that catalyze a variety of organic transformations. The imidazole moiety can coordinate to a metal center through its pyridine-type nitrogen atom, influencing the electronic and steric environment of the metal and, consequently, its catalytic activity and selectivity.

Methyl 1H-imidazole-2-carboxylate, for instance, has been explored as a ligand in transition metal complexes for cross-coupling reactions. The presence of both a coordinating nitrogen atom and an ester group allows for fine-tuning of the ligand's electronic properties, which can impact the efficiency of catalytic cycles, such as oxidative addition and reductive elimination steps. While specific data for the 2H-isomer is scarce, its structural similarity suggests it could also serve as a ligand, potentially with different steric and electronic effects due to the altered position of the N-H proton and the resulting tautomeric form.

Furthermore, imidazole and its derivatives can themselves act as organocatalysts. For example, imidazoles have been shown to catalyze the hydrolysis of esters, a reaction of fundamental importance in organic chemistry. researchgate.net The catalytic mechanism is believed to involve the imidazole acting as a nucleophile or a general base. While detailed kinetic studies for methyl 2H-imidazole-2-carboxylate are not available, the fundamental chemical properties of the imidazole ring suggest it could participate in similar catalytic processes.

| Catalyst/Ligand System | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole | Ester Hydrolysis | Phenyl Acetates | Acts as a nucleophilic catalyst. | researchgate.net |

| Methyl 1H-imidazole-2-carboxylate | Cross-Coupling Reactions | Aryl halides | Serves as a ligand for transition metals. | |

| N-Heterocyclic Carbene (from imidazole precursor) | Radical Coupling | Carboxylic acids and acyl imidazoles | Co-catalyzed with a photocatalyst to form ketones. | researchgate.net |

Heterogeneous Catalysis

The application of imidazole derivatives in heterogeneous catalysis often involves their incorporation into solid supports, most notably as linkers in metal-organic frameworks (MOFs). Imidazole carboxylates are excellent candidates for MOF synthesis due to their rigid structure and ability to coordinate with metal ions through both the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group.

Although no MOFs constructed specifically from methyl 2H-imidazole-2-carboxylate are reported, the use of other imidazole-based ligands is widespread. nih.gov These MOFs can exhibit catalytic activity owing to several factors: the presence of catalytically active open metal sites, the functionalization of the organic linkers, or the use of the MOF as a host for catalytically active guest species. For example, 2-methylimidazole (B133640) has been used in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs known for their catalytic applications. researchgate.net

Another approach in heterogeneous catalysis is the use of imidazole derivatives as precursors for the synthesis of supported metal catalysts. For instance, an imidazole complex can be impregnated onto a support material like alumina (B75360) or titania and then reduced to form highly dispersed metal nanoparticles with enhanced catalytic activity. A study on the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole utilized a palladium catalyst supported on an Al-Ti mixed oxide. researchgate.netrsc.org This suggests that methyl 2H-imidazole-2-carboxylate could potentially be used to prepare supported catalysts for various hydrogenation or oxidation reactions.

| Catalyst System | Application | Key Features | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) with imidazole-based linkers | Gas separation, catalysis | Tunable porosity and active metal sites. | nih.gov |

| Pd/Al-Ti mixed oxide (prepared from an imidazole precursor) | Selective Hydrogenation | High conversion and selectivity. | researchgate.netrsc.org |

| 2-Methylimidazole-assisted MOF-5 | Knoevenagel Condensation | Enhanced catalytic activity due to more exposed active sites. | rsc.org |

Surface Chemistry and Adsorption Phenomena Involving Methyl 2H-Imidazole-2-carboxylate

The surface chemistry of imidazole derivatives is a growing area of research, with a focus on their ability to form self-assembled monolayers (SAMs) on various substrates. These organized molecular layers can modify the surface properties of materials, finding applications in corrosion inhibition, biosensing, and electronics. The imidazole ring, with its nitrogen atoms, can strongly interact with metal surfaces, while the carboxylate group can be further functionalized or influence the packing of the monolayer.

The formation of SAMs of imidazole-containing molecules has also been studied on gold surfaces. nih.gov These studies are often aimed at creating functional surfaces for the immobilization of biomolecules, such as proteins with histidine tags, which have a natural affinity for imidazole-metal complexes. The ester group of methyl 2H-imidazole-2-carboxylate could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be used to anchor other molecules to the surface.

The adsorption of such molecules is a spontaneous process driven by the reduction in the surface free energy of the substrate. mdpi.com The stability of these monolayers is often due to the strong chemisorption of the head groups.

| Imidazole Derivative | Substrate | Application | Key Findings | Reference |

|---|---|---|---|---|

| 1-(3-aminopropyl)-2-methyl-1H-imidazole | Copper | Anticorrosion | Forms a compact protective monolayer. | hud.ac.uk |

| Imidazole-terminated alkanethiols | Gold | Biosensing | Forms well-ordered self-assembled monolayers. | nih.gov |

| General Imidazole Derivatives | Various Metals | Corrosion Inhibition | Adsorption follows various isotherm models. | hud.ac.uk |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Imidazole (B134444) Carboxylates

The synthesis of imidazole carboxylates is undergoing a green revolution, with a strong emphasis on developing environmentally benign and efficient methods. Traditional synthetic routes are often being replaced by more sustainable alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of development is the use of green solvents and catalysts. Deep eutectic solvents (DESs) are gaining traction as biodegradable and recyclable reaction media for the synthesis of substituted imidazoles. nih.gov For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully employed as both a solvent and a recyclable catalyst for the one-pot, multicomponent synthesis of imidazole derivatives under mild conditions. nih.gov This approach offers high yields and product purity with short reaction times. nih.gov Similarly, imidazolium-based ionic liquids are being explored as dual solvent-catalysts for esterification reactions, showcasing the potential for efficient recycling and reuse. rsc.org

Furthermore, the development of novel catalytic systems is a key focus. Derivatized magnetic nano-catalysts, such as sulphonated Fe₃O₄@PVA, are being used for the synthesis of trisubstituted-NH-imidazoles. rsc.org These catalysts are easily recoverable and can be reused multiple times without a significant loss of activity. rsc.org Metal-free, one-pot processes are also being developed for the synthesis of imidazoles from ketones, aldehydes, and ammonium (B1175870) acetate, highlighting a move towards more sustainable and cost-effective methods. rsc.org

Recent synthetic strategies have also focused on increasing regiochemical flexibility and functional group tolerance. rsc.org For example, a method involving the condensation of oxime-hydroxylamines with ethyl glyoxalate allows for the synthesis of NH-imidazoles with an ester moiety at the C-2 position, tolerating various functional groups like heterocycles and arylhalides. rsc.org Another approach utilizes the reaction of α-amidino carboxylic acids with α-halo ketones to produce imidazolecarboxylate salts with high atom economy and under mild, eco-friendly conditions. benthamdirect.com

Exploration of Unconventional Reactivity and Transformations

Beyond traditional synthetic applications, researchers are exploring the unconventional reactivity of imidazole derivatives to unlock new chemical transformations. A notable area of investigation is the use of N,N'-disubstituted imidazolium (B1220033) carboxylates as efficient N-heterocyclic carbene (NHC) transfer agents. acs.org These stable and isolable reagents can transfer NHC groups to various metal centers, leading to the formation of novel NHC complexes. acs.org The reaction conditions can be tuned to control the number of NHC ligands transferred, offering a versatile route to mono-, bis-, and tris-NHC complexes. acs.org

The study of imidazole reactivity extends to understanding its behavior in different chemical environments. For instance, the hydration and hemiacetal generation of imidazolecarboxaldehyde isomers have been studied using Nuclear Magnetic Resonance (NMR) and theoretical calculations. nih.gov Such studies provide fundamental insights into the reactivity of the imidazole core and its substituents.

Furthermore, the reactivity of imidazole N-oxides is being explored. In a novel transformation, Mn(OAc)₂ with diacyl peroxides facilitates the C-H functionalization of imidazole N-oxides with an alkyl fragment. acs.orgacs.org This reaction proceeds through a multistep process involving the generation of catalytic Mn(IV)/Mn(III) species and an alkyl radical, which then adds to the imidazole N-oxide. acs.orgacs.org This discovery opens up new avenues for the selective functionalization of the imidazole ring.

Advanced Computational Tools for Structure-Property Prediction and Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties of imidazole derivatives, guiding the rational design of new molecules with desired functionalities. Density Functional Theory (DFT) is widely used to predict the optimized molecular geometry, electronic properties, and vibrational frequencies of imidazole-based compounds. bohrium.comnih.gov

These computational methods are crucial for studying structure-property relationships. For example, DFT calculations have been used to investigate the mesomorphic behavior of novel imidazole liquid crystals, corroborating experimental findings. nih.gov Theoretical calculations have shown that the polarizability of these liquid crystals increases with the length of the alkyl chain, while the HOMO-LUMO energy gap is less sensitive to the system's size. nih.gov

Computational tools are also employed to predict the thermophysical properties of N-functionalized imidazoles, which are precursors to ionic liquids. mdpi.comresearchgate.net Software packages like COSMOtherm can predict properties such as density, viscosity, and vapor pressure, providing valuable data for molecular design and future applications. mdpi.comresearchgate.net While calculated densities often show good agreement with experimental data, viscosity predictions may require scaling factors for better accuracy. mdpi.comresearchgate.net

Moreover, computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are used to evaluate the pharmacological potential of imidazole alkaloids. plos.org These theoretical models help in identifying promising drug candidates by predicting their pharmacokinetic and pharmacodynamic properties. plos.org

Integration with Flow Chemistry and Automation in Organic Synthesis

The integration of flow chemistry and automation is revolutionizing the synthesis of imidazole derivatives, offering significant advantages over traditional batch processes. Continuous-flow synthesis allows for the rapid construction of libraries of highly functionalized compounds with improved efficiency and safety. nih.gov

Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, streamlined process without the need to isolate intermediates. nih.govnih.gov This approach has been successfully applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides and other complex heterocyclic compounds. nih.govnih.gov The use of microreactors in a continuous flow system under pressure allows for superheating conditions, leading to high yields of substituted imidazoles within minutes. acs.org

A key challenge in flow chemistry is the formation of insoluble intermediates. This can often be addressed by using polar organic solvents or by integrating liquid-liquid microextraction units to remove impurities and high-boiling-point solvents, providing target compounds in high purity. nih.gov

The automation of these flow systems further enhances their efficiency and reproducibility, making them ideal for high-throughput screening and the production of compound libraries for biological evaluation. researchgate.net This technology is particularly beneficial for handling highly reactive and air-sensitive reagents, such as organometallic compounds, with precise temperature and stoichiometric control. acs.org

Cross-Disciplinary Research with Focus on Materials Science and Advanced Catalysis

The unique properties of imidazole-containing compounds make them valuable building blocks in materials science and advanced catalysis, fostering cross-disciplinary research. Imidazole derivatives are integral to the development of various functional materials. For instance, their electron-withdrawing potential and good coplanarity make them suitable for nonlinear optical materials. nih.gov

In the realm of catalysis, imidazoles and their derivatives play a crucial role. Imidazolium salts are used as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. acs.org Imidazole itself can act as a catalyst in various reactions, such as the hydrolysis of esters. youtube.comnih.gov Furthermore, imidazole derivatives are used in the synthesis of epoxy resins, where they can act as catalysts for homopolymerization, leading to materials with high thermal and chemical resistance. wikipedia.org

The ability of the imidazole core to bind to metal ions is also being exploited. For example, 1H-imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore for targeting metallo-β-lactamases, enzymes that confer antibiotic resistance. nih.gov This has spurred the development of new imidazole-based inhibitors to combat this significant health threat. nih.gov The interaction of imidazole-containing compounds with metal ions is also relevant in the context of coordination chemistry, with new synthetic methods being developed for technetium complexes with imidazole ligands. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Methyl 2H-imidazole-2-carboxylate can be synthesized via esterification of the corresponding carboxylic acid using methanol under acidic catalysis. Alternatively, oxidative methods with catalysts like Mn(IV) oxide in dichloromethane (85% yield, 2 hours) or Ru-based catalysts (70% yield, 5.5 hours at 50°C) are effective for analogous imidazole derivatives. Optimize solvent polarity and temperature to minimize side reactions. Monitor progress via TLC or HPLC.

Q. How can crystallographic techniques validate the structure of methyl 2H-imidazole-2-carboxylate?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For visualization, employ ORTEP-III to generate thermal ellipsoid plots, ensuring proper displacement parameter adjustments. Compare experimental bond lengths/angles with DFT-calculated values to confirm structural accuracy.

Q. What safety protocols are critical when handling methyl 2H-imidazole-2-carboxylate in the lab?

- Methodological Answer : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. Store in airtight containers at 4°C, away from oxidizing agents. For waste, segregate organic fractions and collaborate with certified disposal services to mitigate environmental risks.

Q. How does pH affect the stability of methyl 2H-imidazole-2-carboxylate in aqueous solutions?

- Methodological Answer : Under acidic conditions (pH < 4), the compound may undergo hydration equilibria, forming gem-diol derivatives, as observed in structurally similar 2-imidazole-carboxaldehydes. Use buffered solutions (pH 6–8) for stability studies and monitor degradation via UV-Vis or NMR spectroscopy.

Advanced Research Questions

Q. How can computational methods predict the reactivity of methyl 2H-imidazole-2-carboxylate in coordination chemistry?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. Compare coordination energies with transition metals (e.g., Ru, Mn) using Gaussian or ORCA software. Validate predictions via experimental binding assays (e.g., UV-Vis titrations).

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for methyl 2H-imidazole-2-carboxylate derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- NMR : Assign peaks via - HSQC and NOESY for stereochemical clarity.

- XRD : Refine SHELXL outputs to resolve positional disorder.

- IR : Compare carbonyl stretching frequencies with computational spectra (e.g., B3LYP/6-31G*). Discrepancies may arise from dynamic effects in solution vs. static crystal environments.

Q. How can synthetic routes be optimized for enantioselective synthesis of methyl 2H-imidazole-2-carboxylate analogs?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification. Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading). Analyze enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents.

Q. What role does methyl 2H-imidazole-2-carboxylate play in photoactive coordination complexes?

- Methodological Answer : The imidazole ring acts as a π-accepting ligand, stabilizing metal-to-ligand charge transfer (MLCT) states in Ru complexes. Synthesize [Ru(bpy)(methyl-2H-imidazole-2-carboxylate)] and characterize photoluminescence quantum yields. Compare with TD-DFT simulations to correlate electronic structure with photophysical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.